Two-Fold Higher Mg Incorporation Efficiency in GaN MOVPE vs. Bis(methylcyclopentadienyl)magnesium
In a direct head-to-head MOVPE study comparing Solution Cp₂Mg (magnesocene dissolved in a proprietary solvent for enhanced transport) with (MeCp)₂Mg, Secondary Ion Mass Spectrometry (SIMS) analysis revealed that Solution Cp₂Mg delivers a two-fold higher magnesium incorporation efficiency into GaN than (MeCp)₂Mg under identical growth conditions [1]. The origin of this difference was traced to the stronger interaction of (MeCp)₂Mg with NH₃ in the gas phase, leading to the formation of alkylmagnesium amine adducts that reduce the effective Mg surface concentration [1]. A decreased GaN growth rate with increasing Mg flux was observed for both precursors, but the effect was more pronounced for Solution Cp₂Mg, indicating that Mg incorporation proceeds via capture into Group III sites and that the surface Mg supply is diminished when (MeCp)₂Mg is used [1].
| Evidence Dimension | Mg incorporation efficiency (quantified by SIMS) in GaN grown by MOVPE |
|---|---|
| Target Compound Data | Solution Cp₂Mg: baseline Mg incorporation level (defined as 2× the comparator level) |
| Comparator Or Baseline | (MeCp)₂Mg: Mg incorporation level (defined as 1×, i.e., half that of Solution Cp₂Mg) |
| Quantified Difference | Two-fold (2×) higher Mg incorporation efficiency for Solution Cp₂Mg vs. (MeCp)₂Mg |
| Conditions | MOVPE of GaN; SIMS depth profiling for Mg quantification; standard NH₃ and trimethylgallium co-reactants. Solid Cp₂Mg delivered via solution formulation to improve transport reliability. |
Why This Matters
Procurement of (MeCp)₂Mg as a drop-in replacement would require approximately double the precursor consumption to achieve the same Mg doping level, directly impacting operating cost and process throughput for LED and laser diode manufacturing.
- [1] P. de Mierry, B. Beaumont, E. Feltin, H.P.D. Schenk, P. Gibart, F. Jomard, S. Rushworth, L. Smith, R. Odedra. Influence of the Mg precursor on the incorporation of Mg in MOVPE grown GaN. MRS Internet Journal of Nitride Semiconductor Research, 2000, 5(1). DOI: 10.1557/S109257830000020X. View Source
